6-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
6-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a bromine atom, a dimethylamino group, a furan ring, and a benzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsThe final step often involves the formation of the carboxamide group under specific reaction conditions such as the use of coupling reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and the dimethylamino group can be oxidized under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the bromine atom with an amine may yield an aminated benzofuran derivative.
Scientific Research Applications
6-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino group and the furan ring may interact with enzymes or receptors, leading to modulation of biological pathways. The bromine atom may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-N,N-dimethylaminopyridine
- 6-bromo-2-pyridinecarboxaldehyde
- 2-bromo-6-formylpyridine
Uniqueness
Compared to these similar compounds, 6-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran structure with a dimethylamino group and a furan ring. This unique structure imparts specific chemical and biological properties that are not observed in the other compounds .
Properties
Molecular Formula |
C18H19BrN2O3 |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
6-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H19BrN2O3/c1-11-13-7-6-12(19)9-16(13)24-17(11)18(22)20-10-14(21(2)3)15-5-4-8-23-15/h4-9,14H,10H2,1-3H3,(H,20,22) |
InChI Key |
FXKUAUJZLBMHTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)Br)C(=O)NCC(C3=CC=CO3)N(C)C |
Origin of Product |
United States |
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